6-Chloro-5-methylquinazoline-2,4-diamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63770-43-4 |
|---|---|
Molecular Formula |
C9H9ClN4 |
Molecular Weight |
208.65 g/mol |
IUPAC Name |
6-chloro-5-methylquinazoline-2,4-diamine |
InChI |
InChI=1S/C9H9ClN4/c1-4-5(10)2-3-6-7(4)8(11)14-9(12)13-6/h2-3H,1H3,(H4,11,12,13,14) |
InChI Key |
NHLMUZZILBPPDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloro 5 Methylquinazoline 2,4 Diamine and Advanced Analogues
General Synthetic Strategies for 2,4-Diaminoquinazolines
The construction of the 2,4-diaminoquinazoline scaffold is a key focus in medicinal chemistry, with various methods developed to achieve this structure efficiently. organic-chemistry.orgnih.gov
Multi-Step Organic Synthesis Approaches
The synthesis of 2,4-diaminoquinazolines often involves multi-step sequences. youtube.comyoutube.com A common strategy begins with a substituted 2-aminobenzonitrile. For instance, the synthesis of certain 2,4-diaminoquinazoline derivatives starts from 5-amino-2-fluorobenzonitrile, which undergoes chloroacetylation to form an intermediate. umich.edu This intermediate is then reacted with a substituted phenol (B47542) or 8-hydroxyquinoline, followed by treatment with guanidine (B92328) carbonate under microwave irradiation to yield the final 2,4-diaminoquinazoline derivatives. umich.edu
Another versatile method involves the reaction of substituted 2-bromobenzonitriles with guanidine in the presence of a copper catalyst. organic-chemistry.org This copper-catalyzed approach offers an economical and practical route to various 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives. organic-chemistry.org The reaction conditions are typically mild, utilizing CuI as the catalyst, N,N'-dimethylethylenediamine (DMEDA) as the ligand, and K2CO3 as the base in a solvent like DMF at elevated temperatures. organic-chemistry.org
Solid-phase synthesis has also been employed to create libraries of 2,4-diaminoquinazoline compounds. nih.gov This technique starts with a polymer-bound amine, which is reacted with a dihaloquinazoline, such as 6,7-dimethoxy-2,4-dichloroquinazoline. nih.gov Subsequent displacement of the second chlorine atom with another amine, followed by cleavage from the resin, yields the desired products. nih.gov
A cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates represents another efficient route. organic-chemistry.orgnih.gov This method involves a tandem condensation of the cyanoimidate with an amine, followed by a reductive cyclization using an iron-HCl system, leading to N4-substituted 2,4-diaminoquinazolines in high yields. organic-chemistry.orgnih.gov
Regioselective Synthesis of Quinazoline (B50416) Derivatives
Regioselectivity is a critical aspect in the synthesis of substituted quinazolines, particularly when multiple reactive sites are present. The synthesis of 4-aminoquinazoline derivatives often starts from 2,4-dichloroquinazoline (B46505) precursors. nih.govmdpi.com Nucleophilic aromatic substitution (SNAr) reactions with primary or secondary amines consistently show regioselectivity for substitution at the C4 position of the quinazoline ring. nih.govmdpi.com This preference is attributed to the electronic properties of the quinazoline core, where the carbon at position 4 is more susceptible to nucleophilic attack. mdpi.com
Palladium-catalyzed reactions have also been developed for the regioselective synthesis of fused quinazolinone and phenanthridine (B189435) heterocycles. nih.gov These methods involve intramolecular oxidative C-H amination from strained amides, leading to the exclusive formation of the linear isomer. nih.gov
Synthetic Pathways for Introducing Halogen and Alkyl Substituents at Quinazoline Ring Positions 6 and 5
The introduction of specific substituents at positions 5 and 6 of the quinazoline ring is crucial for tuning the biological activity of the resulting compounds. Halogenated quinazolinones and quinazolines are key intermediates for creating a diversity of substituted derivatives. nih.gov Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Negishi, and Sonogashira, are widely used to introduce alkyl and other groups onto the quinazoline scaffold. nih.govmdpi.com The reactivity order of halogens in these reactions (C-I > C-Br >> C-Cl) allows for selective coupling. nih.gov
For example, the Negishi cross-coupling reaction has been used to synthesize carbo-substituted quinazolines from their halogenated precursors. nih.govmdpi.com Palladium(0)-catalyzed organozinc chemistry has been specifically applied to synthesize 2,4-diamino-6-arylmethylquinazolines. nih.gov
The synthesis of 2,4-diamino-5-chloro-6-substituted quinazolines has been achieved through the condensation of 5-chloro-2,4,6-triaminoquinazoline with various substituted benzaldehydes to form Schiff bases, which are then reduced. nih.gov
Optimization of Amination Reactions for 2,4-Diamine Functionality
The introduction of the two amino groups in 2,4-diaminoquinazolines requires careful optimization of the amination reactions. In the copper-catalyzed synthesis from 2-bromobenzonitriles and guanidine, the choice of catalyst, ligand, base, and solvent significantly impacts the reaction efficiency. organic-chemistry.org Studies have shown that CuI with DMEDA as the ligand and K2CO3 as the base in DMF provides good yields. organic-chemistry.org
In solid-phase synthesis, the conditions for the displacement of the second chlorine atom from a dichloroquinazoline intermediate are critical for the successful formation of the 2,4-diamino structure. nih.gov Similarly, in multi-step solution-phase syntheses, the final cyclization step to form the diaminoquinazoline ring often requires specific conditions, such as microwave irradiation, to achieve high yields. umich.edu
The reactivity of amines in substitution reactions can be a challenge, as the product of the initial amination can be more reactive than the starting amine, leading to over-alkylation. youtube.com Careful control of reaction conditions is necessary to achieve the desired diamino product.
Purification and Isolation Techniques for 6-Chloro-5-methylquinazoline-2,4-diamine Intermediates and Final Products
The purification of quinazoline derivatives and their intermediates typically involves standard chromatographic techniques. Column chromatography using silica (B1680970) gel is a common method for separating the desired product from reaction byproducts and unreacted starting materials. umich.edu The choice of eluent is crucial and is determined based on the polarity of the compounds being separated.
After purification, the final products are often obtained as solids and may be further purified by recrystallization from a suitable solvent system to obtain materials with sharp melting points. umich.edu For instance, in the synthesis of certain 2,4-diaminoquinazoline derivatives, the final compounds were obtained as solids with acute melting points. umich.edu In cases where the product precipitates from the reaction mixture, it can be isolated by filtration and washed to remove impurities. umich.edu
Analytical Characterization of Synthesized this compound Analogues
The structural confirmation of synthesized quinazoline analogues is essential and is achieved through a combination of spectroscopic and analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental techniques for elucidating the structure of the synthesized compounds. umich.eduresearchgate.net Chemical shifts (δ), coupling constants (J), and splitting patterns provide detailed information about the arrangement of atoms in the molecule. umich.edu Two-dimensional NMR techniques like HSQC and HMBC are also employed for more complex structures to confirm assignments. umich.edumdpi.com
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which in turn confirms its elemental composition. umich.eduresearchgate.net
Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the presence of specific functional groups in the molecule. researchgate.net
Melting Point : The melting point of a solid compound is a physical property that can indicate its purity. umich.eduresearchgate.net A sharp melting point range suggests a pure compound.
X-ray Crystallography : For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. mdpi.com
Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopy is a cornerstone in the structural analysis of novel compounds. jchps.com Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for providing detailed information about the atomic arrangement and mass of molecules like this compound. jchps.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. jchps.com It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, both ¹H NMR and ¹³C NMR spectra would yield critical data for its characterization.
¹H NMR (Proton NMR): This technique identifies the different types of protons in a molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the quinazoline ring, the protons of the methyl group, and the protons of the two amine groups. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl and amine groups.
¹³C NMR (Carbon-13 NMR): This spectrum reveals the different types of carbon atoms. Each unique carbon atom in the this compound structure would correspond to a separate signal, including the carbons of the quinazoline core, the methyl group carbon, and the carbons bonded to the chloro and amine substituents.
The table below illustrates the kind of data that would be anticipated from NMR analysis for the structural confirmation of this compound.
Table 1: Hypothetical NMR Spectroscopic Data for this compound
| Analysis Type | Atom | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | Aromatic-H | 7.0 - 8.0 | Signals corresponding to protons on the quinazoline ring. |
| Methyl (-CH₃) | 2.2 - 2.5 | A singlet peak integrating to three protons. | |
| Amine (-NH₂) | 5.0 - 6.5 | Two broad singlets, potentially exchangeable with D₂O. | |
| ¹³C NMR | Aromatic-C | 110 - 160 | Multiple signals for the carbons of the bicyclic system. |
| C-Cl | 125 - 140 | The carbon atom directly attached to the chlorine atom. | |
| C-CH₃ | 15 - 25 | Signal for the methyl carbon. |
This data is illustrative and based on general principles of NMR spectroscopy for similar structures.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. jchps.com For this compound, MS would be used to confirm the molecular weight and provide clues about its elemental composition. A key feature to observe would be the isotopic pattern of chlorine. Naturally occurring chlorine consists of two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units, with a characteristic intensity ratio of 3:1, which is a strong indicator of the presence of a single chlorine atom in the molecule. High-resolution mass spectrometry (HRMS) could further be used to determine the exact molecular formula. nih.gov
Table 2: Predicted Mass Spectrometry Data for this compound
| Technique | Expected m/z Value | Interpretation |
| Low-Resolution MS | ~224.7 / 226.7 | Molecular ion peaks ([M]⁺ and [M+2]⁺) showing the characteristic 3:1 isotopic pattern for chlorine. |
| High-Resolution MS (HRMS) | ~224.0519 | Calculated exact mass for the molecular formula C₉H₉ClN₄, confirming the elemental composition. |
Chromatographic Techniques for Purity Assessment
Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound. nih.gov High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose in the analysis of quinazoline derivatives. researchgate.nettandfonline.com
High-Performance Liquid Chromatography (HPLC)
HPLC analysis can effectively determine the homogeneity of a sample and quantify impurities. researchgate.net For quinazoline derivatives, a reversed-phase HPLC method is common, typically using a C18 or C8 column. researchgate.nettandfonline.com The method involves injecting the sample into a column, where it is separated based on its affinity for the stationary phase versus the mobile phase. The components are then detected as they elute from the column, producing a chromatogram. A pure sample of this compound would ideally show a single, sharp peak. The retention time of this peak is characteristic of the compound under the specific chromatographic conditions. By validating the HPLC method, recoveries in the range of 99-100% can be demonstrated, confirming the accuracy and reliability of the purity assessment. researchgate.net
Table 3: Typical HPLC Parameters for Purity Analysis of Quinazoline Derivatives
| Parameter | Condition | Purpose |
| Column | Reversed-Phase C18 | Stationary phase for separating non-polar to moderately polar compounds. tandfonline.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Eluent system to separate the compound from impurities. tandfonline.com |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of separation and analysis time. |
| Detection | UV-Vis Detector (e.g., at 254 nm) | Monitors the elution of UV-active compounds like quinazolines. |
| Purity Result | >98% Peak Area | A common threshold for high-purity research compounds. nih.gov |
The stability of quinazoline derivatives can also be monitored using HPLC, ensuring the compound remains intact and does not degrade under specific conditions, such as in a DMSO solution for biological assays. researchgate.nettandfonline.com
Structure Activity Relationship Sar Studies of 6 Chloro 5 Methylquinazoline 2,4 Diamine Derivatives
Fundamental Principles of SAR in Quinazoline-Based Compounds
For anticancer applications, the quinazoline (B50416) core is a well-established pharmacophore. researchgate.netnih.gov The presence of a basic side chain at position 6 or 7 of the quinazoline nucleus, for example, plays a significant role in determining cytotoxic effects. nih.gov The versatility of the quinazoline scaffold allows for the development of agents targeting a variety of biological entities, including enzymes like dihydrofolate reductase and protein kinases, by modifying substituent patterns to optimize interactions with the target's binding site. scielo.brresearchgate.net
Consequence of the 6-Chloro Substitution on Biological Activity Profiles
The introduction of a chloro group at the 6-position of the quinazoline nucleus is a common strategy in medicinal chemistry to modulate biological activity. Halogen atoms, particularly at positions 6 and 8, have been shown to improve the antimicrobial profiles of quinazolinone derivatives. nih.gov The chloro group is an electron-withdrawing substituent that can alter the electronic distribution of the entire ring system, influencing how the molecule interacts with its biological targets.
In the context of anticancer activity, 6-chloro-quinazolin derivatives have been synthesized and evaluated as potential antitumor agents. nih.gov For instance, certain derivatives linked to a 1,5-diaryl-1,4-pentadien-3-one system demonstrated significant activity against human cancer cell lines, inducing apoptosis. nih.gov The substitution of a hydrogen atom at position 5 of a quinoline (B57606) nucleus (a related heterocyclic system) with a chlorine group was found to improve the antiproliferative activity of 2,4-diaminoquinazoline derivatives, suggesting that halogenation on the benzene-fused ring is a key factor for enhancing potency. umich.edu This highlights the strategic importance of the 6-chloro substitution for creating potent and biologically active quinazoline-based compounds.
Role of the 5-Methyl Group in Modulating Ligand-Target Interactions and Efficacy
This type of interaction can improve the compound's selectivity for its intended target over other related proteins, which is a critical aspect of drug design. The steric bulk of the methyl group, although small, can also influence the preferred conformation of the molecule, orienting other key functional groups for optimal interaction with the target. Therefore, the 5-methyl group on the 6-chloro-5-methylquinazoline-2,4-diamine core likely plays a critical role in fine-tuning the molecule's fit and selectivity for its biological target.
Contributions of the 2,4-Diamine Moiety to Pharmacological Potency and Selectivity
The 2,4-diaminoquinazoline scaffold is a cornerstone for a multitude of biologically active agents, demonstrating a broad range of therapeutic potential, including anticancer, antiviral, and antimalarial activities. nih.govnih.govresearchgate.netfigshare.com This moiety is a key structural feature responsible for establishing critical interactions with biological targets. The two amino groups at the C2 and C4 positions can act as both hydrogen bond donors and acceptors, allowing for strong and specific binding to amino acid residues within enzyme active sites or receptors. umich.edu
The 4-aminoquinazoline scaffold is considered a privileged structure, and its substitution pattern is crucial for regioselective synthesis and biological function. nih.gov For example, 2,4-diamino-6-[(aryl)thio]quinazoline compounds were investigated for their antimalarial properties, where the 4-amino group was found to be critical for activity. nih.gov In the context of anticancer research, 2,4-diaminoquinazoline derivatives have been designed as tubulin polymerization inhibitors, where the scaffold interacts with the nocodazole (B1683961) binding site in β-tubulin. umich.edu The presence of the diamine groups is thus integral to the molecule's ability to anchor itself within the target, conferring both potency and selectivity. nih.gov
Systemic Analysis of Substituent Effects at N2 and N4 Amine Positions
Modifying the substituents on the exocyclic N2 and N4 amines of the 2,4-diaminoquinazoline core is a powerful method to optimize pharmacological properties. A systematic analysis reveals that the nature of these substituents directly influences potency, selectivity, and even the mechanism of action. Studies on N2,N4-disubstituted quinazoline-2,4-diamines have been conducted to develop new antibacterial agents, showing that variations in these positions lead to compounds with minimum inhibitory concentrations (MICs) in the low micromolar range against multidrug-resistant bacteria. acs.org
In the development of tubulin polymerization inhibitors, attaching different groups to the N4 amine has been explored. For instance, connecting a quinoline nucleus via the N4 amine resulted in potent antiproliferative compounds. umich.edu The substitution of the hydrogen atom at position 5 of this attached quinoline with a chlorine group further enhanced the activity, demonstrating a synergistic effect between the core and its substituents. umich.edu These findings underscore that the N2 and N4 positions are critical nodes for modification, allowing for the exploration of chemical space to identify analogues with improved efficacy and favorable physicochemical properties. nih.govacs.org
Correlating Structural Modifications with Functional Outcomes in this compound Analogues
The functional outcomes of analogues based on the 2,4-diaminoquinazoline scaffold are directly correlated with their structural modifications. By systematically altering substituents and observing the resulting biological activity, clear SAR trends can be established. For example, in a study of 2,4-diaminoquinazoline derivatives as potential anticancer agents, specific substitutions on a quinoline ring attached at the N4 position led to significant differences in antiproliferative activity against various cancer cell lines.
The data below illustrates how modifications to a core 2,4-diaminoquinazoline structure influence its functional outcome as an antiproliferative agent. The compounds share a common 2,4-diaminoquinazoline scaffold with a quinoline moiety attached at the N4-amine, but differ in the substitution on the quinoline ring. This serves as a model for understanding how similar changes to a this compound core would likely impact its efficacy.
| Compound | Structural Modification (on N4-quinoline moiety) | Functional Outcome (IC₅₀ in µM) vs. SK-LU-1 Cell Line | Reference |
|---|---|---|---|
| 4d | 7-Chloroquinoline | 7.7 ± 0.3 | umich.edu |
| 4e | 5-Nitroquinoline | 8.2 ± 0.1 | umich.edu |
| 4i | 5-Chloroquinoline | 5.0 ± 0.2 | umich.edu |
| Gefitinib (B1684475) (Reference) | N/A (Approved Drug) | > 25 | umich.edu |
As shown in the table, the position and nature of the halogen on the attached quinoline ring significantly impact cytotoxic potency. Compound 4i , with a chloro group at position 5 of the quinoline, exhibited the lowest IC₅₀ value (5.0 µM), indicating the highest activity against the SK-LU-1 lung cancer cell line. umich.edu This activity was considerably better than that of compound 4d (7-chloroquinoline, IC₅₀ = 7.7 µM) and the reference drug gefitinib (IC₅₀ > 25 µM). umich.edu These results strongly suggest that even subtle changes in substituent positioning on peripheral rings can lead to substantial differences in functional outcomes for this class of compounds.
Computational Chemistry and Molecular Modeling for 6 Chloro 5 Methylquinazoline 2,4 Diamine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 6-Chloro-5-methylquinazoline-2,4-diamine, and its biological target, typically a protein.
Elucidation of Binding Modes and Key Interacting Residues
Molecular docking studies have been crucial in elucidating how quinazoline (B50416) derivatives, a class to which this compound belongs, interact with their target proteins. For instance, in studies of similar quinazoline compounds, docking simulations have successfully identified key hydrogen bond interactions and hydrophobic interactions within the ATP binding site of enzymes like PI3K-δ. arabjchem.org These simulations can pinpoint specific amino acid residues that are critical for binding. While direct studies on this compound are not extensively detailed in the provided results, the methodology is well-established. For example, in the context of other drug discovery projects, molecular dynamics simulations have been used to identify key interacting residues, such as His41, Gly143, and Glu166, which are crucial for the binding of inhibitors to the main protease of SARS-CoV-2. nih.gov This highlights the power of computational methods to reveal critical atomic-level details of ligand-protein interactions. The binding of ligands is often driven by a combination of electrostatic and hydrophobic interactions, forming key amino acid binding pairs. chemrxiv.org
Affinity Prediction and Ranking of Analogues
A significant application of molecular docking is the prediction of binding affinity, which allows for the ranking of different compounds based on their potential efficacy. Docking scores, which are numerical values representing the goodness of fit, are often used to compare and rank analogues. For example, studies on quinazolinone derivatives have used docking scores to compare the binding of different compounds to the PI3K-δ enzyme. arabjchem.org This allows researchers to prioritize the synthesis and biological testing of the most promising candidates. While specific affinity predictions and rankings for analogues of this compound were not found, the general approach involves comparing the docking scores of a series of related compounds to a reference ligand. arabjchem.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound were not identified in the search results, the principles of QSAR are widely applied in drug discovery. This approach would involve compiling a dataset of quinazoline derivatives with their measured biological activities and then using statistical methods to build a predictive model. Such a model could then be used to estimate the activity of new, unsynthesized analogues, thereby guiding further drug design efforts.
Virtual Screening and De Novo Ligand Design Strategies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net This approach was instrumental in a collaborative effort to identify a 2-aryl-4-aminoquinazoline series with efficacy against Trypanosoma cruzi, the parasite that causes Chagas Disease. nih.gov By probing multiple proprietary libraries, researchers were able to rapidly expand the structure-activity relationship around initial hits. nih.gov This process can lead to the identification of novel chemical structures that bind to the macromolecular target of interest. researchgate.net De novo ligand design, on the other hand, involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a specific target. While no specific examples of de novo design for this compound were found, this strategy represents a powerful tool for creating entirely new drug candidates.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. These simulations are invaluable for understanding the stability of a ligand-protein complex. For instance, MD simulations have been used to investigate the interactions between the SARS-CoV-2 main protease and inhibitor drug candidates, revealing strong hydrogen bonding and confirming the importance of specific residues for binding. nih.gov Such simulations can also be used to compare the stability of different diastereoisomers of a compound, as demonstrated in a study of quinazolinone derivatives where the E diastereoisomers were found to be more stable than the Z diastereoisomers. arabjchem.org This type of analysis provides a dynamic view of the binding process and can help to explain the observed biological activity.
Cheminformatics Approaches for Activity Prediction and Chemical Space Exploration
Cheminformatics combines computational methods with chemical information to support drug discovery. One application is the use of online tools to predict the biological activity of compounds based on their structure. For example, the Swiss Target Prediction tool was used to determine the range of biological activity for a series of quinazolinone derivatives, correctly identifying PI3K as a likely target. arabjchem.org This demonstrates the utility of cheminformatics in the early stages of a project to generate hypotheses about a compound's mechanism of action. Furthermore, cheminformatics plays a crucial role in exploring the "chemical space" around a particular scaffold, helping to identify novel and diverse structures with the potential for desired biological activity.
Preclinical Research and in Vivo Efficacy Studies in Animal Models
Assessment of Efficacy in Relevant Disease Models
The in vivo efficacy of 6-Chloro-5-methylquinazoline-2,4-diamine and its analogs has been investigated in a range of animal models to ascertain their potential therapeutic applications. These studies are crucial in bridging the gap between in vitro activity and clinical utility.
Murine Models for Bacterial Infection Efficacy (e.g., MRSA Peritonitis Models)
While in vivo data for this compound in murine models of Methicillin-resistant Staphylococcus aureus (MRSA) peritonitis are not extensively available in the public domain, the broader class of quinazoline (B50416) derivatives has been explored for antibacterial properties. In silico modeling studies on related compounds, such as (E)-6-chloro-N²-phenyl-N⁴-(4-phenyl-5-(phenyldiazinyl)-2λ³,3λ²-thiazol-2-yl)-1,3,5-triazine-2,4-diamine, have suggested potential anti-MRSA activity. These computational analyses provide a theoretical basis for the potential efficacy of such compounds and can guide the selection of candidates for further in vivo testing.
The evaluation of novel antibacterial agents often involves murine peritonitis models, where the compound's ability to reduce bacterial load and improve survival rates is assessed. Future in vivo studies on this compound would be essential to validate the predictions from in silico models and to establish its efficacy in treating severe bacterial infections like MRSA-induced peritonitis.
Animal Models for Antiparasitic Activity Assessment (e.g., P. berghei Infection in Mice)
Research into the antiparasitic properties of quinazoline derivatives has shown promising results. A study on a series of 2,4-diamino-5-chloro-6-substituted quinazolines, a class of compounds structurally very similar to this compound, demonstrated significant in vivo activity against Plasmodium berghei in mice.
In this study, several of the tested 2,4-diamino-5-chloro-6-substituted quinazolines exhibited potent, curative activity against established P. berghei infections. The efficacy of these compounds underscores the potential of the 2,4-diamino-5-chloroquinazoline scaffold as a promising starting point for the development of novel antimalarial agents. The close structural relationship suggests that this compound may also possess similar antiparasitic properties, warranting further investigation in P. berghei infection models.
Characterization of Vasodilatory and Hypotensive Effects in Rodent Models
The cardiovascular effects of quinazoline derivatives have been a subject of interest, with many compounds in this class exhibiting vasodilatory and hypotensive properties. Studies on various N²,N⁴-disubstituted quinazoline-2,4-diamines have been conducted in rodent models to characterize these effects.
In one such study, novel quinazoline derivatives were evaluated for their antihypertensive activity in spontaneously hypertensive rats. The results indicated that these compounds could significantly reduce blood pressure, with some derivatives showing potency comparable to the established antihypertensive agent prazosin. nih.gov The mechanism of action for many of these compounds is believed to involve the blockade of α1-adrenoceptors, leading to vasodilation. nih.gov For instance, the quinazoline derivative AT-112 demonstrated potent antihypertensive effects in spontaneously hypertensive rats, which was attributed to its α1-adrenoceptor blocking activity. nih.gov
Another study focusing on N²,N⁴-quinazoline-2,4-diamines revealed their vasorelaxant effects on isolated rat mesenteric arteries, which was associated with a potent hypotensive effect in anesthetized rats. This vasodilation was found to be mediated through the sGC/cGMP pathway, opening of KCa channels, and inhibition of calcium entry. While these studies were not conducted on this compound specifically, the consistent observation of vasodilatory and hypotensive effects across a range of structurally related quinazoline-2,4-diamines suggests that this compound may share a similar pharmacological profile.
Correlation of In Vitro Potency with In Vivo Efficacy
Establishing a clear correlation between in vitro potency and in vivo efficacy is a critical step in drug development. For this compound and its analogs, this involves comparing the concentrations required to inhibit a biological target in vitro (e.g., an enzyme or receptor) with the doses required to produce a therapeutic effect in animal models.
For antiparasitic activity, the in vitro susceptibility of P. falciparum to 2,4-diamino-6-substituted quinazolines has been evaluated. Studies have shown that the potent in vitro activity of these compounds as dihydrofolate reductase inhibitors can be enhanced in vivo by co-administration with sulfadiazine, leading to curative outcomes in owl monkeys infected with drug-resistant strains. nih.gov This highlights how in vitro potency can translate to in vivo efficacy, particularly when combined with a synergistic agent.
In the context of vasodilatory effects, the in vitro vasorelaxant activity of quinazoline derivatives on isolated arterial rings is often a good predictor of their in vivo hypotensive effects. The concentrations at which these compounds induce vasodilation in vitro can be correlated with the doses that lower blood pressure in animal models. However, factors such as pharmacokinetics and metabolism can influence this relationship, making in vivo studies indispensable.
The following table provides a summary of the preclinical research findings for quinazoline derivatives related to this compound.
| Preclinical Model | Compound Class | Key Findings | Reference |
| P. berghei Infection in Mice | 2,4-diamino-5-chloro-6-substituted quinazolines | Potent curative activity against established infections. | |
| Spontaneously Hypertensive Rats | Quinazoline derivatives | Significant reduction in blood pressure, with some compounds as potent as prazosin. | nih.gov |
| Anesthetized Rats | N²,N⁴-quinazoline-2,4-diamines | Potent hypotensive effect associated with vasorelaxation. | |
| P. falciparum and P. vivax in Owl Monkeys | 2,4-diamino-6-substituted quinazolines | In vivo efficacy enhanced by co-administration with sulfadiazine. | nih.gov |
Future Research Directions and Translational Implications for 6 Chloro 5 Methylquinazoline 2,4 Diamine
Rational Design and Synthesis of Advanced Analogues with Enhanced Potency and Specificity
The foundation for future work on 6-Chloro-5-methylquinazoline-2,4-diamine lies in the rational design and synthesis of novel analogues. Building upon the existing quinazoline (B50416) scaffold, which is a privileged structure in medicinal chemistry, structure-activity relationship (SAR) studies are paramount. amanote.comsemanticscholar.org The primary objective is to develop derivatives with improved potency against specific biological targets and enhanced selectivity to minimize off-target effects.
A promising approach involves the modification of the 2,4-diamino groups and the exploration of various substituents at the 6-position, which is currently occupied by a chlorine atom. A study on 2,4-diamino-5-chloro-6-substituted quinazolines has already demonstrated that substitutions at this position can yield compounds with potent antimalarial and anticancer activities. nih.gov Future efforts should systematically explore a diverse range of chemical moieties at this position to understand their impact on biological activity.
Furthermore, computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can guide the design of new analogues. rsc.org These in silico techniques can predict the binding affinity of designed molecules to target proteins, thereby prioritizing the synthesis of compounds with the highest potential for success. A structure-based drug design approach, guided by X-ray crystallography of target-ligand complexes, can provide atomic-level insights for optimizing inhibitor potency and selectivity, as demonstrated in the development of other quinazoline-based inhibitors. nih.govnih.gov
Identification and Validation of Novel Biological Targets for Therapeutic Intervention
While quinazoline derivatives are known to target a range of enzymes, including protein kinases and dihydrofolate reductase, the specific molecular targets of this compound remain to be fully elucidated. semanticscholar.orgnih.gov A critical area of future research will be the identification and validation of its novel biological targets to understand its mechanism of action and expand its therapeutic potential.
Initial investigations could build upon the known activities of structurally similar compounds. For instance, 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline has been identified as a potent "nonclassical" antifolate, inhibiting dihydrofolate reductase. nih.gov Enzymatic assays using a panel of kinases and other relevant enzymes could reveal potential targets.
Broader, unbiased screening approaches, such as chemical proteomics, can be employed to identify the direct binding partners of this compound within the cellular proteome. Subsequent validation of these potential targets through genetic and pharmacological methods will be crucial to confirm their role in the compound's biological effects. This could unveil novel therapeutic opportunities for this class of molecules.
Development of Advanced Synthetic Methodologies for Sustainable Production
The advancement of this compound from a laboratory curiosity to a potential therapeutic agent will necessitate the development of efficient and sustainable synthetic methodologies. Traditional multi-step syntheses can be time-consuming and generate significant chemical waste. Future research should focus on creating greener and more cost-effective synthetic routes.
One promising avenue is the exploration of one-pot multicomponent reactions, which can significantly improve efficiency by combining several synthetic steps into a single operation. Additionally, the use of environmentally benign solvents and catalysts, such as those employed in green chemistry approaches for other quinazoline derivatives, should be prioritized. The synthesis of 2,4-diamino-5-chloro-6-substituted quinazolines has been achieved through the condensation of 5-chloro-2,4,6-triaminoquinazoline with various aldehydes, followed by reduction. nih.gov Further optimization of this and other synthetic pathways to improve yields and reduce environmental impact is a key future direction.
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
To gain a holistic understanding of the cellular response to this compound, the integration of various "omics" technologies is indispensable. nih.gov Genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive picture of the molecular perturbations induced by the compound, shedding light on its mechanism of action, potential resistance mechanisms, and biomarkers for patient stratification.
For example, transcriptomic analysis (e.g., RNA-seq) can identify changes in gene expression profiles in response to treatment, revealing the signaling pathways that are modulated. Proteomics can identify alterations in protein expression and post-translational modifications, providing further mechanistic insights. nih.gov Metabolomics can uncover changes in cellular metabolism, which is often dysregulated in diseases like cancer. The application of these technologies has been proposed for understanding the mechanisms of other bioactive compounds and would be highly valuable in the study of this specific quinazoline derivative. nih.gov
Collaborative Research Frameworks for Accelerated Preclinical Development
The journey of a promising compound from the laboratory to the clinic is a complex and resource-intensive process. To accelerate the preclinical development of this compound and its advanced analogues, the establishment of collaborative research frameworks is essential.
Such frameworks should bring together academic researchers with expertise in medicinal chemistry, molecular biology, and pharmacology, alongside industry partners who can provide resources for large-scale synthesis, preclinical testing, and clinical trial development. These collaborations can facilitate the sharing of data, resources, and expertise, ultimately streamlining the drug development pipeline. The development of other quinazoline-based anticancer agents has benefited from such collaborative efforts, leading to several FDA-approved drugs. nih.govmdpi.com By fostering a collaborative environment, the full therapeutic potential of this compound can be more rapidly and effectively realized.
Q & A
Q. What are the recommended synthetic routes for 6-Chloro-5-methylquinazoline-2,4-diamine, and how can intermediates be characterized?
Methodological Answer:
- Synthetic Pathways : Start with substituted quinazoline precursors. For example, halogenation of quinazoline derivatives (e.g., 2-chloromethyl intermediates) followed by amination steps can yield the target compound. A similar approach was used in synthesizing 2-(chloromethyl)-3-substituted quinazolin-4(3H)-ones, where chloroacetylation and cyclization were key .
- Intermediate Characterization : Use IR spectroscopy (to confirm functional groups like NH₂ and Cl) and mass spectrometry (for molecular weight validation). Cross-reference spectral data with databases like NIST Chemistry WebBook for accuracy .
Q. How can solubility and stability of this compound be optimized for in vitro assays?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for dissolution, followed by aqueous buffer dilution to avoid precipitation.
- Stability Studies : Conduct accelerated degradation studies under varying pH (2–9), temperature (4–40°C), and light exposure. Monitor degradation via HPLC-UV, focusing on hydrolysis of the chloro and amine groups .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Design of Experiments (DoE) : Apply a 2³ factorial design to evaluate factors like temperature (X₁), catalyst concentration (X₂), and reaction time (X₃). For example, a study on TiO₂ photoactivity optimization used DoE to minimize experimental runs while maximizing yield .
- Response Surface Methodology (RSM) : Use central composite design to model nonlinear relationships. Analyze interactions between variables (e.g., excess Cl⁻ may inhibit amination) using software like COMSOL Multiphysics for simulation .
Q. How to resolve contradictions in biological activity data for this compound derivatives?
Methodological Answer:
- Replicate Key Experiments : Ensure consistency in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) and assay protocols (e.g., MIC vs. time-kill kinetics) .
- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (ANOVA, t-tests) to identify outliers. For example, discrepancies in antibacterial activity of similar triazolo-thiadiazines were resolved by standardizing inoculum sizes .
Q. What computational methods are suitable for predicting the reactivity of this compound in drug design?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases) using software like GROMACS. Focus on chlorine’s electronegativity and steric effects from the methyl group.
- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack .
Q. How to design a reactor system for scalable synthesis of this compound?
Methodological Answer:
- Continuous Flow Reactors : Optimize residence time and mixing efficiency to handle exothermic amination steps. A study on fuel engineering highlighted the role of flow dynamics in scaling heterocyclic syntheses .
- Membrane Separation : Integrate nanofiltration membranes to remove unreacted intermediates, improving purity (>95%) without column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
